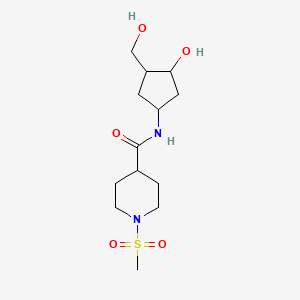

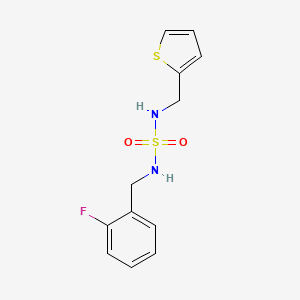

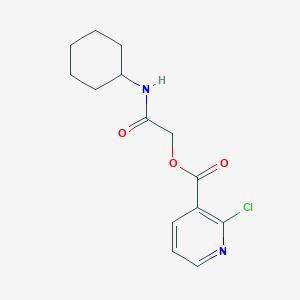

![molecular formula C7H6NNaO2S B2356062 Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate CAS No. 2361732-44-5](/img/structure/B2356062.png)

Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate” is a chemical compound with the CAS Number: 2361732-44-5 . It has a molecular weight of 191.19 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO2S.Na/c9-7(10)6-8-4-2-1-3-5(4)11-6;/h1-3H2,(H,9,10);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 191.19 . Unfortunately, other physical and chemical properties were not available in the search results.Scientific Research Applications

Chemical Synthesis and Regioselectivity

- Regioselectivity in Chemical Reactions : Sodium 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate has been studied for its regioselectivity in the Hurd–Mori reaction. This reaction is instrumental in the synthesis of pyrrolo[d][1,2,3]thiadiazole carboxylates and 5,6-dihydro-4H-cyclopenta[d][1,2,3]thiadiazoles, contributing significantly to the field of synthetic chemistry (Turner et al., 2010).

Coordination Properties in Complexes

- Coordination in Crystal Structures : The coordination properties of aminobenzoate ligands in complexes with alkali metals, including sodium, have been investigated. These studies are crucial in understanding the formation of polymeric chains and their structural characteristics in crystallography (Rzączyńska et al., 2004).

Application in Drug Discovery

- Building Blocks in Drug Discovery : The compound has been utilized in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, serving as a building block in drug discovery. This application highlights its versatility in medicinal chemistry and potential for creating new pharmaceutical compounds (Durcik et al., 2020).

Synthesis Techniques and Yield Optimization

- Innovative Synthesis Techniques : Innovative techniques like combining a flow reactor with a spray dryer have been used to prepare food-grade quality sodium 2-polyhydroxyalkyl-1,3-thiazolidine-4-carboxylates. This method is significant for its low environmental impact and efficiency in producing compounds for the food and pharmaceutical industries (Novo et al., 2016).

Exploration in Organic Chemistry

- Organic Chemistry and Heterocyclic Compounds : The compound has been a subject of exploration in the field of organic chemistry, especially in synthesizing heterocyclic compounds. Studies have focused on understanding its reactivity and potential applications in creating new organic materials (Al Hariri et al., 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects influenced by this compound remain to be elucidated .

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is plausible that this compound could have a range of molecular and cellular effects.

Properties

IUPAC Name |

sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S.Na/c9-7(10)6-8-4-2-1-3-5(4)11-6;/h1-3H2,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQLJBXUKSEWHH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=N2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)

![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2355997.png)

![8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2356001.png)